molecular formula C9H11NO3 B1587694 Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 3424-43-9

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B1587694
CAS No.: 3424-43-9
M. Wt: 181.19 g/mol
InChI Key: UEZSEPUDNLUVNJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound with the molecular formula C₉H₁₁NO₃ It is a derivative of pyridine and is known for its unique chemical structure, which includes a pyridine ring substituted with an ethyl ester, a methyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles.

Another method involves the reaction of ethyl acetoacetate with corresponding 2-cyano-N-(substituted phenyl)ethanamides in the presence of freshly powdered potassium hydroxide . Microwave-assisted synthesis has also been used to obtain 2-pyridones and their derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as microwave-assisted synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the keto group and the ester group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and ER stress pathway, which are involved in the regulation of inflammation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for the development of anti-inflammatory and neuroprotective agents.

Comparison with Similar Compounds

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate and ethyl 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates . These compounds share similar structural features, including the presence of a pyridine or quinoline ring and functional groups such as esters and ketones. this compound is unique in its specific substitution pattern and the resulting chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex heterocyclic compounds. Its potential biological activities and therapeutic effects further highlight its importance in the development of new drugs and functional materials.

Properties

IUPAC Name

ethyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZSEPUDNLUVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391204
Record name ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3424-43-9
Record name ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Ethyl 1-methyl (2E,4Z)-4-(1-aminoethylidene)pent-2-enedioate (10 g, 50 mmol) and DMF (30 mL) were mixed in one 100 mL flask, and the mixture was stirred at 165° C. for 14 hrs. The reaction mixture was cooled to room temperature, then filtered to give the crude product, which was washed with DMF and small amount of methanol to give 5 g (60% yield) of the pure product. LC-MS found: 182.1 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
one
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A solution of intermediate (5a), (E)-4-[1-amino-eth-(Z)-ylidene]-pent-2-enedioic acid diethyl ester (51 g, 225 mmol) in N,N-dimethylformamide (250 mL) was heated at 175° C. for 24 hours to give a dark brown solution. The resulting solution was allowed to cool and a pale brown precipitate slowly formed. The precipitate was removed by filtration and the solids washed with dichloromethane (75 mL) and hexane (100 mL) to give a pale yellow powder. The solids were dried in vacuo (60° C.) to give the title compound as a pale yellow powder, 14.45 g (36%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

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